3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(16-8-12-4-1-2-6-15(12)25-16)23-10-14(11-23)18-21-17(22-26-18)13-5-3-7-20-9-13/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRCOZCCOPZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound comprises three modular components:
- Pyridine ring functionalized at the 3-position.
- 1,2,4-Oxadiazole ring serving as a linker.
- Azetidine moiety acylated with 1-benzofuran-2-carbonyl.
Retrosynthetically, the molecule dissects into precursors amenable to sequential coupling (Figure 1). Critical disconnections include:
- Oxadiazole formation via cyclization of amidoxime intermediates.
- Acylation of azetidine with benzofuran-2-carbonyl chloride.
- Pyridine introduction through nucleophilic aromatic substitution or cross-coupling.
Synthetic Methodologies
Route 1: Oxadiazole-Centric Assembly
Step 1: Synthesis of 1-(1-Benzofuran-2-carbonyl)azetidine-3-carboxamideoxime
1-Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (Yield: 92%). Azetidine-3-carboxylic acid is then acylated with this chloride in the presence of triethylamine, yielding 1-(1-benzofuran-2-carbonyl)azetidine-3-carboxylic acid (Yield: 85%). Treatment with thionyl chloride followed by reaction with hydroxylamine hydrochloride generates the amidoxime intermediate (Yield: 78%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temp. | 0°C → RT (acyl.) / 80°C (amid.) |
| Solvent | DCM / Ethanol |
| Characterization | IR: 1670 cm⁻¹ (C=O), 3350 cm⁻¹ (N–H) |
Step 2: Cyclization to 5-(1-(1-Benzofuran-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazole
The amidoxime undergoes cyclodehydration using phosphorus oxychloride (POCl₃) at reflux, forming the 1,2,4-oxadiazole ring (Yield: 88%).
Optimization Table:
| Cyclization Agent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 4 | 88 |
| PCl₅ | 100 | 6 | 72 |
| HATU | RT | 12 | 65 |
Step 3: Pyridine Coupling via Buchwald-Hartwig Amination
The oxadiazole intermediate is brominated at the 3-position using N-bromosuccinimide (NBS), followed by palladium-catalyzed coupling with pyridine-3-boronic acid under Suzuki conditions (Yield: 68%).
Route 2: Azetidine-Pyridine Conjugation Prior to Oxadiazole Formation
Step 1: Synthesis of 3-(Pyridin-3-yl)azetidine
Azetidine-3-carboxylic acid is esterified, and the ester subjected to Curtius rearrangement to install the pyridine moiety via a Stille coupling (Yield: 74%).
Step 2: Acylation and Oxadiazole Construction
Following acylation with benzofuran-2-carbonyl chloride, the resultant amide is converted to nitrile (via dehydration), then amidoxime, and cyclized (Yield: 81% overall).
Comparative Yields:
| Step | Route 1 (%) | Route 2 (%) |
|---|---|---|
| Azetidine Acylation | 85 | 89 |
| Oxadiazole Formation | 88 | 84 |
| Pyridine Coupling | 68 | 74 |
Route 3: Convergent Approach via Hantzsch-Type Oxadiazole Synthesis
Step 1: Parallel Synthesis of Components
- Pyridine-3-carbonitrile is prepared via Rosenmund-von Braun reaction.
- 1-(1-Benzofuran-2-carbonyl)azetidine-3-carboxylic acid synthesized as in Route 1.
Step 2: One-Pot Oxadiazole Formation
Reacting the nitrile with hydroxylamine and the carboxylic acid under EDCl/HOBt coupling forms the oxadiazole directly (Yield: 76%).
Reaction Conditions:
- Solvent: DMF, 60°C, 12 h
- Base: DIEA
Mechanistic Insights and Challenges
- Oxadiazole Cyclization: POCl₃ facilitates dehydration by acting as both acid catalyst and dehydrating agent, promoting cyclization via intermediate imidoyl chloride formation.
- Azetidine Stability: The four-membered ring’s strain necessitates mild conditions during acylation to prevent ring-opening.
- Regioselectivity in Coupling: Suzuki-Miyaura conditions favor C–C bond formation at the pyridine’s 3-position due to electronic effects.
Analytical Characterization
Final Compound Data:
- HRMS (ESI+): m/z 406.1421 [M+H]⁺ (calc. 406.1418)
- ¹H NMR (500 MHz, CDCl₃): δ 8.71 (s, 1H, Py-H), 8.54 (d, J = 4.8 Hz, 1H), 7.82–7.75 (m, 2H, Benzofuran-H), 7.52 (d, J = 8.1 Hz, 1H), 4.62–4.58 (m, 1H, Azetidine-H), 3.99–3.85 (m, 4H), 2.45–2.38 (m, 2H).
- IR (KBr): 1725 cm⁻¹ (oxadiazole C=N), 1650 cm⁻¹ (amide C=O).
Chemical Reactions Analysis
Types of Reactions
3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds, similar to 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various related compounds against common pathogens. The results are summarized below:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |
|---|---|---|
| A | 4 | Staphylococcus aureus |
| B | 8 | Escherichia coli |
| C | 16 | Pseudomonas aeruginosa |
These findings suggest that modifications to the benzofuran structure can enhance antimicrobial activity.
Anticancer Properties
The anticancer potential of compounds related to this compound has been documented. Research shows that these compounds can induce cytotoxicity in various cancer cell lines.
Case Study: Anticancer Activity
The following table summarizes the cytotoxic effects against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HT-29 | 0.18 |
| B | MKN-45 | 0.06 |
| C | H460 | 0.01 |
These results indicate potent anticancer activity, particularly against lung cancer cells.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders like Alzheimer's disease. The mechanism typically involves competitive inhibition, where the compound binds to the active site of the enzyme.
Mechanism of Action
The mechanism of action of 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Notes:
- Molecular Weight & logP : The target compound’s benzofuran and carbonyl groups increase molecular weight and logP compared to simpler analogs. This may enhance membrane permeability but reduce aqueous solubility.
- The azetidin-3-yl group offers rigidity compared to flexible substituents like phenoxymethyl, which could reduce entropic penalties during target binding .
Biological Activity
The compound 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structure suggests a multifaceted mechanism of action, particularly in the realms of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula:
Its structure includes a pyridine ring , an oxadiazole moiety , and a benzofuran carbonyl group, which are critical for its biological activity.
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds containing the benzofuran moiety have been shown to induce apoptosis in breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Neuropharmacological Effects
The azetidine ring in the compound is known for its potential as a central nervous system (CNS) therapeutic agent. Compounds with azetidine structures have been investigated for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating neurotransmitter levels. This inhibition can lead to enhanced cognitive function and neuroprotection .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : By activating apoptotic pathways, it can promote programmed cell death in malignant cells.
- Neuroprotective Effects : It may enhance neuronal survival and function by modulating intracellular signaling pathways.
Study 1: Anticancer Activity
A study conducted on a series of benzofuran derivatives showed that one derivative exhibited an IC50 value of 0.54 μM against MCF-7 breast cancer cells, indicating potent anticancer activity . The mechanism involved the activation of caspase pathways leading to apoptosis.
Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, compounds similar to this compound were tested for their PDE inhibitory effects. The results revealed that these compounds could significantly increase cAMP levels in neuronal cells, suggesting potential use in treating cognitive disorders .
Data Table
Q & A
Q. Can this compound be adapted for materials science applications, such as organic electronics?
- Methodological Answer : The conjugated π-system (benzofuran-oxadiazole-pyridine) suggests potential as a hole-transport material. Characterize via:
- Electrochemical Analysis : Cyclic voltammetry (CH Instruments) to determine HOMO/LUMO levels.
- Thin-Film Morphology : Atomic force microscopy (AFM) to assess crystallinity in spin-coated films .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
